molecular formula C9H14N4O2 B2581235 5-Methoxy-6-morpholinopyrimidin-4-amine CAS No. 1518841-49-0

5-Methoxy-6-morpholinopyrimidin-4-amine

Cat. No.: B2581235
CAS No.: 1518841-49-0
M. Wt: 210.237
InChI Key: JGIWIJPHBGUZAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-morpholinopyrimidin-4-amine typically involves the reaction of appropriate pyrimidine derivatives with morpholine under controlled conditions. One common method involves the use of 2-chloro-5-methoxypyrimidine as a starting material, which is then reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-morpholinopyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-6-morpholinopyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for anti-inflammatory drug development .

Properties

IUPAC Name

5-methoxy-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-14-7-8(10)11-6-12-9(7)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIWIJPHBGUZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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